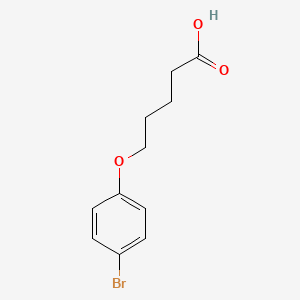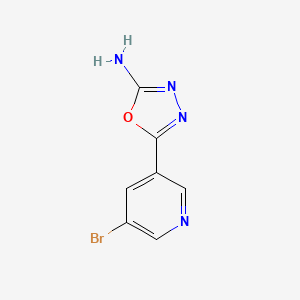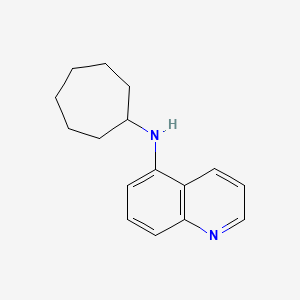![molecular formula C15H14N4O2 B1517709 5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione CAS No. 1114823-91-4](/img/structure/B1517709.png)
5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
Overview
Description
The compound “5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” is a chemical compound with the molecular formula C15H14N4O2 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available sources. Its molecular weight is 282.29726 .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has shown their effectiveness as inhibitors of glycolic acid oxidase, highlighting potential applications in managing conditions such as primary hyperoxaluria or other disorders of glyoxylate metabolism. Methylation of specific substituents dramatically reduced potency, underscoring the importance of molecular structure on bioactivity (Rooney et al., 1983).
Corrosion Inhibitors
Derivatives of 1H-pyrrole-2,5-dione have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. The inhibitory action increased with concentration, suggesting applications in industrial settings to protect metals against corrosion (Zarrouk et al., 2015).
Herbicide Action Mechanism
Pyridazinone compounds have been identified as inhibitors of the Hill reaction and photosynthesis in plants, serving as the basis for their herbicidal activity. This research informs the development of new herbicides and studies on plant physiology (Hilton et al., 1969).
Anticancer and Antimicrobial Activities
Chalcone-imide derivatives have been synthesized and tested for their anticancer and antimicrobial activities, revealing the potential of pyrrole-2,5-dione derivatives in developing new therapeutic agents. These compounds have shown good cytotoxic activities against various cancer cell lines and significant antibacterial and antifungal properties (Kocyigit et al., 2018).
Anti-inflammatory and Antimicrobial Properties
Novel pyranopyrimidines derived from pyrrole-2,5-dione have demonstrated anti-inflammatory and antimicrobial activities, suggesting their use in treating inflammation and infections (Veeranna et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-aminophenyl)-3,7,8,9-tetrahydro-2H-pyridazino[4,5-a]pyrrolizine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-9-5-3-8(4-6-9)13-12-11(10-2-1-7-19(10)13)14(20)17-18-15(12)21/h3-6H,1-2,7,16H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAMHEGBHVCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(N2C1)C4=CC=C(C=C4)N)C(=O)NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134113 | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(4-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione | |
CAS RN |
1114823-91-4 | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(4-aminophenyl)-8,9-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(4-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)





![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)

